4-(3-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyrimidine base. The bromophenyl, chlorophenyl, and methyl groups would then be added in subsequent steps through various types of chemical reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring at its core, with the various substituents attached at the appropriate positions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The bromophenyl and chlorophenyl groups, for example, could undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms would likely make the compound relatively heavy and possibly quite reactive .Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are recognized for their broad spectrum of biological activities. They have been investigated for their potential anti-inflammatory, anticancer, antiallergic, and analgesic properties. For example, substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, highlighting the necessity for further investigation into their anti-inflammatory potential (Gondkar, Deshmukh, & Chaudhari, 2013). This suggests that pyrimidine derivatives, including the compound , could be valuable for designing new anti-inflammatory drugs.
Pyrimidine Derivatives in Organic Synthesis
The synthesis and application of pyrimidine derivatives extend to the development of novel optoelectronic materials. Incorporation of pyrimidine rings into π-extended conjugated systems has been found valuable for creating materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. This demonstrates the versatility of pyrimidine derivatives in material science, offering a foundation for the development of advanced electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Pyrimidine Derivatives in Catalysis
Hybrid catalysts have been utilized for the synthesis of pyranopyrimidine scaffolds, showcasing the importance of pyrimidine derivatives in the synthesis of medicinal and pharmaceutical compounds. This research indicates the role of pyrimidine derivatives in facilitating the development of new lead molecules for pharmaceutical applications, emphasizing their significance in the discovery and synthesis of bioactive compounds (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-7-5-13(20)6-8-14)16(23-18(25)21-10)11-3-2-4-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJUNSNTZOIWLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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